(4-methoxybenzylidene)malonic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of (4-methoxybenzylidene)malonic acid involves reactions with nucleophilic reagents such as potassium hydroxide in methanol, ammonia, and hydrazine hydrate. These processes yield a range of structural blocks, including 1,2-bis(methoxybenzylidene)hydrazines, amides, and hydrazides, which are suitable for further chemical synthesis and applications (Tetere et al., 2011).
Molecular Structure Analysis
The crystal structure of a Meldrum's acid compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of this compound, was determined using X-ray crystallographic techniques. It crystallizes in a triclinic space group with a specific molecular geometry, illustrating the compound's structural complexity and stability (Zeng, 2014).
Scientific Research Applications
Synthesis and Structural Applications
- (4-methoxybenzylidene)malonic acid derivatives have been used as structural blocks in the synthesis of various structures. For instance, the reactions of methoxybenzylidene derivatives with nucleophilic reagents led to the preparation of 1,2-bis(methoxybenzylidene)hydrazines, amides, and hydrazides, suitable for use as structural blocks in further synthesis (Tetere, Rāviņa, Rijkure, & Zicāne, 2011).
Synthesis of Amino Acids
- The compound has been instrumental in the synthesis of α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine from labeled malonic esters. This synthesis involves the alkylation of dimethyl 2-(4-methoxybenzyl)malonate followed by enzymatic hydrolysis and a modified Curtius rearrangement, leading to the formation of these amino acids (Gee & Långström, 1991).
Protective Group Strategy in Carbohydrate Chemistry
- In carbohydrate chemistry, (4-methoxybenzylidene) derivatives have been used for the regioselective reductive ring-opening of hexopyranosides. This method provides a novel protecting-group strategy, especially for selective cleavage under specific conditions (Johansson & Samuelsson, 1984).
Solid-Phase Synthesis Applications
- The compound is used in the solid-phase synthesis of 3-carboxycoumarins. This involves the condensation of substituted o-methoxybenzaldehydes with a resin-bound cyclic malonic ester, leading to the formation of coumarins in good yield and purity (Tang & Huang, 2003).
Pharmaceutical Synthesis
- It has applications in the pharmaceutical industry, particularly in the synthesis of N,N-dibenzyl amide of malonic acid, a substance showing potential as an anticonvulsant drug. This synthesis is notable for its one-stage process and high yield, demonstrating both practicality and efficiency in an industrial setting (Kushnіruk et al., 2016).
Application in Anticancer Research
- Derivatives of this compound, such as 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, showcasing its potential in medical research (2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]propanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXHQRJWUMDWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.